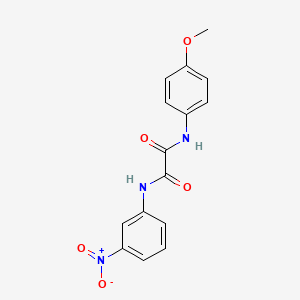
N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide, also known as MNO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNO is a crystalline powder that is soluble in organic solvents and has a molecular weight of 314.29 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel Synthetic Approaches : A study by Mamedov et al. (2016) introduced a one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the utility of similar compounds in producing both anthranilic acid derivatives and oxalamides through an operationally simple and high-yielding process (Mamedov et al., 2016).
Photophysical and Photochemical Properties
- Photochromic [1,3]Oxazines : Research by Deniz et al. (2009) on a series of photochromic [1,3]oxazines, which share structural similarities with N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide, explored their photochemical properties, revealing insights into how substitutions affect their behavior in solution and within rigid polymer matrices (Deniz et al., 2009).
Interactions with Biological Systems
- Cytotoxicity, Autophagy, and DNA Damage : Zhang et al. (2018) investigated 4-methoxy-TEMPO, a stable nitroxide radical related to this compound, focusing on its induced toxicity in HepG2 cells. The study highlighted the mechanisms underlying the compound's toxicity, including ROS generation, DNA damage, and MAPK activation, which contribute to its cytotoxic effects (Zhang et al., 2018).
Electron-Transfer and Oxidation Processes
- Electron-Transfer Kinetics : Suga et al. (2004) examined the electron-transfer rate constants of nitroxide derivatives, showcasing their potential as high power-rate electrode-active materials. This study provides insights into the electron-transfer processes of compounds structurally related to this compound and their applications in electrochemical systems (Suga et al., 2004).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-N'-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-23-13-7-5-10(6-8-13)16-14(19)15(20)17-11-3-2-4-12(9-11)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEWVHVDCXYUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
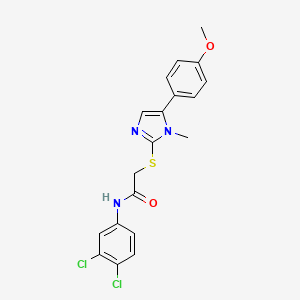
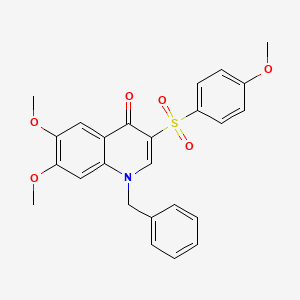
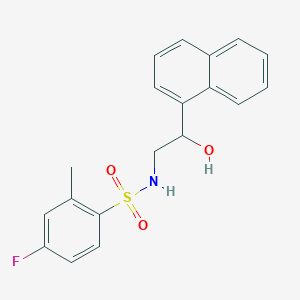
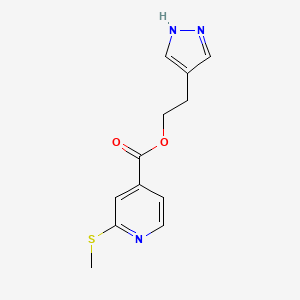
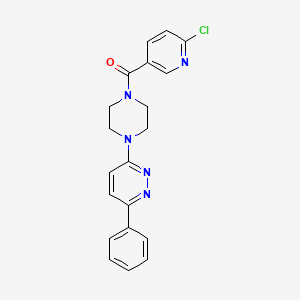
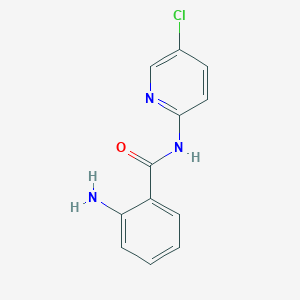

![N-(3-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2716595.png)
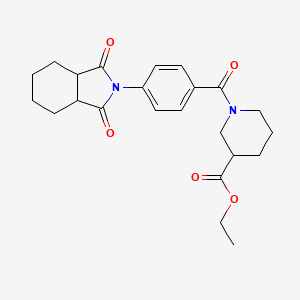
![N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2716598.png)
![N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]sulfamoyl fluoride](/img/structure/B2716600.png)
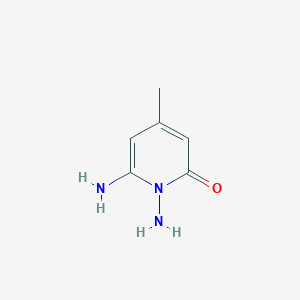

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716603.png)
